molecular formula C11H13NO2 B1354890 Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 754153-28-1

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B1354890
M. Wt: 191.23 g/mol
InChI Key: OGNDKKRORPSJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MDIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MDIC belongs to the class of indene derivatives and has shown promising results in various studies related to drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has been explored in the synthesis of various chemical compounds. For instance, its derivatives have been used in the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide production, particularly Indoxacarb (Li-Xia Jing, 2012). Additionally, innovative methods involving ultrasound-promoted synthesis have utilized derivatives of this compound for creating fused polycyclic compounds, which have potential applications in various chemical syntheses (M. Nikpassand et al., 2010).

Biocatalytic Applications

In biocatalysis, strains such as Bacillus cereus WZZ006 have been used for the stereoselective synthesis of compounds structurally similar to Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate. This demonstrates potential applications in the production of chiral intermediates for new insecticides (Yinjun Zhang et al., 2019).

Enzymatic Resolution

Studies have also been conducted on the kinetic resolution of cyclic quaternary amino acid esters related to Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate. This research highlights the potential for creating enantiomerically pure amino acid derivatives, which could have significant applications in pharmaceutical and synthetic chemistry (Xiang-Guo Li et al., 2011).

Drug Design and Pharmacology

In the realm of drug design and pharmacology, derivatives of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate have been synthesized and evaluated for their potential as selective inhibitors in medicinal chemistry. For example, compounds like 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been investigated for their effectiveness as discoidin domain receptor 1 (DDR1) inhibitors, demonstrating promising therapeutic efficacy in cancer treatments (Dongsheng Zhu et al., 2019).

properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNDKKRORPSJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564757
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

754153-28-1
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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